molecular formula C12H12N4 B13867185 1,5-dimethyl-[1,2,4]Triazolo[4,3-a]quinolin-4-amine

1,5-dimethyl-[1,2,4]Triazolo[4,3-a]quinolin-4-amine

Cat. No.: B13867185
M. Wt: 212.25 g/mol
InChI Key: ACZAGMCYXCSPDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-dimethyl-[1,2,4]Triazolo[4,3-a]quinolin-4-amine is a heterocyclic compound that belongs to the class of triazoloquinolines. This compound is of significant interest due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethyl-[1,2,4]Triazolo[4,3-a]quinolin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoline with various amines . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .

Mechanism of Action

The mechanism of action of 1,5-dimethyl-[1,2,4]Triazolo[4,3-a]quinolin-4-amine involves its interaction with various molecular targets:

Properties

Molecular Formula

C12H12N4

Molecular Weight

212.25 g/mol

IUPAC Name

1,5-dimethyl-[1,2,4]triazolo[4,3-a]quinolin-4-amine

InChI

InChI=1S/C12H12N4/c1-7-9-5-3-4-6-10(9)16-8(2)14-15-12(16)11(7)13/h3-6H,13H2,1-2H3

InChI Key

ACZAGMCYXCSPDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NN=C(N2C3=CC=CC=C13)C)N

Origin of Product

United States

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